molecular formula C17H16FN3O3S2 B4596729 N-1,3-benzodioxol-5-yl-2-{[(2-fluorobenzyl)thio]acetyl}hydrazinecarbothioamide

N-1,3-benzodioxol-5-yl-2-{[(2-fluorobenzyl)thio]acetyl}hydrazinecarbothioamide

Cat. No.: B4596729
M. Wt: 393.5 g/mol
InChI Key: RTGFCSZQJTUAFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-1,3-benzodioxol-5-yl-2-{[(2-fluorobenzyl)thio]acetyl}hydrazinecarbothioamide is a useful research compound. Its molecular formula is C17H16FN3O3S2 and its molecular weight is 393.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 393.06171189 g/mol and the complexity rating of the compound is 500. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

Research has shown that derivatives of benzothiazole, including compounds with structural similarities to N-1,3-benzodioxol-5-yl-2-{[(2-fluorobenzyl)thio]acetyl}hydrazinecarbothioamide, exhibit potent anticancer properties. For instance, new benzothiazole acylhydrazones have been synthesized and investigated for their anticancer activity, demonstrating significant cytotoxic effects against various cancer cell lines (Osmaniye et al., 2018). These compounds were evaluated through MTT tests, with some showing inhibitory effects on DNA synthesis in cancer cells, indicating their potential as anticancer agents.

Antimicrobial Activity

Thiosemicarbazone derivatives have also been explored for their antimicrobial properties. Several studies have synthesized and evaluated new compounds for their effectiveness against various bacterial and fungal strains. For example, novel thiosemicarbazone derivatives containing a benzimidazole moiety have shown promising anti-malarial activity in vitro, highlighting their potential in treating malaria (Divatia et al., 2014).

Antioxidant Activity

The antioxidant properties of hydrazinecarbothioamide derivatives have been investigated, with some compounds exhibiting excellent activity in neutralizing free radicals. This suggests their potential use in combating oxidative stress-related diseases (Barbuceanu et al., 2014).

Corrosion Inhibition

Research into the application of thiosemicarbazone derivatives for corrosion inhibition has shown positive results, particularly in the protection of aluminum alloys in saline environments. These compounds form an adsorbed protective layer on the metal surface, significantly reducing corrosion rates (Prakashaiah et al., 2018).

Fluorescence Sensing

Hydrazinecarbothioamide derivatives have been developed as dual-channel optical probes for detecting heavy metals such as Hg^2+ and Ag^+, demonstrating distinct fluorescence changes upon interaction with these ions. This suggests their potential application in environmental monitoring and the detection of heavy metal contamination (Shi et al., 2016).

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[[2-[(2-fluorophenyl)methylsulfanyl]acetyl]amino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3O3S2/c18-13-4-2-1-3-11(13)8-26-9-16(22)20-21-17(25)19-12-5-6-14-15(7-12)24-10-23-14/h1-7H,8-10H2,(H,20,22)(H2,19,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTGFCSZQJTUAFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=S)NNC(=O)CSCC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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